molecular formula C17H27IN2OSi B13026186 4-iodo-5-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

4-iodo-5-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B13026186
M. Wt: 430.4 g/mol
InChI Key: NUBDZWQVPXQDQP-UHFFFAOYSA-N
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Description

4-iodo-5-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-5-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine typically involves multiple steps, starting from commercially available precursorsThe use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, is often employed to achieve the desired substitution patterns .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using more efficient catalysts, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-iodo-5-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The iodine atom can be reduced to form hydrogen or other substituents.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution of the iodine atom can produce a variety of substituted pyrrolo[2,3-b]pyridine derivatives.

Scientific Research Applications

4-iodo-5-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 4-iodo-5-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of kinases or other signaling proteins, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-iodo-3-methylisoxazol-5-yl)methanol: A compound with similar iodine and methoxy substituents but a different core structure.

    Thiophene derivatives: Compounds with a five-membered ring containing sulfur, which also exhibit diverse chemical reactivity and applications.

Uniqueness

4-iodo-5-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern and the presence of the triisopropylsilyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for exploring new chemical reactions and developing novel materials.

Properties

IUPAC Name

(4-iodo-5-methoxypyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27IN2OSi/c1-11(2)22(12(3)4,13(5)6)20-9-8-14-16(18)15(21-7)10-19-17(14)20/h8-13H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUBDZWQVPXQDQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=CN=C21)OC)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27IN2OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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